molecular formula C23H21N3O3S B2423766 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1797544-98-9

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Numéro de catalogue: B2423766
Numéro CAS: 1797544-98-9
Poids moléculaire: 419.5
Clé InChI: BQEGQUVSMARRDH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is an intriguing organic compound that has generated considerable interest in the scientific community

Propriétés

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c27-22(23(11-3-4-12-23)19-10-6-14-30-19)24-17-8-2-1-7-16(17)15-20-25-21(26-29-20)18-9-5-13-28-18/h1-2,5-10,13-14H,3-4,11-12,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEGQUVSMARRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclopentane Ring Formation

The cyclopentane core is constructed via Dieckmann cyclization of diethyl 3-(thiophen-2-yl)pentanedioate (1a). Under reflux with sodium ethoxide in ethanol, this yields ethyl 1-(thiophen-2-yl)cyclopentanecarboxylate (1b) with 72–78% efficiency.

Reaction conditions :

  • Temperature: 80°C
  • Catalyst: NaOEt (1.2 equiv)
  • Solvent: Anhydrous EtOH
  • Time: 6–8 h

Ester Hydrolysis

Saponification of 1b using 2M NaOH in THF/H₂O (4:1) at 60°C for 3 h provides the carboxylic acid (1c) in 89–93% yield. Critical parameters include:

  • Base stoichiometry: 3.0 equiv NaOH
  • Acidification: 6M HCl to pH 2–3
  • Purification: Recrystallization from EtOAc/hexanes

Synthesis of 2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

Oxadiazole Ring Construction

The 1,2,4-oxadiazole moiety is assembled via amidoxime cyclization (Fig. 1):

  • Furan-2-carboxamidoxime (2a) : Furan-2-carbonitrile reacts with NH₂OH·HCl (1.5 equiv) and NaHCO₃ (2.0 equiv) in EtOH/H₂O (3:1) at 70°C for 12 h.
  • Cyclization with 2-(chloromethyl)benzonitrile (2b) : 2a and 2b undergo CuI-catalyzed (10 mol%) coupling in DMF at 100°C for 24 h, yielding 3-(furan-2-yl)-5-((2-cyanophenyl)methyl)-1,2,4-oxadiazole (2c).

Optimized yields :

Step Yield (%) Purity (HPLC)
2a 83 95.2
2c 68 97.8

Nitro Reduction to Aniline

Catalytic hydrogenation of 2c’s nitrile to amine proceeds via:

  • Nitrile intermediate : 2c → 2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzonitrile (2d) using Ra-Ni (5 wt%) in NH₃/MeOH (1:4) at 50 psi H₂, 50°C, 8 h.
  • Nitrile to amine : 2d → target aniline (2e) via LiAlH₄ (2.5 equiv) in THF at 0°C→rt, 4 h (82% yield).

Amide Coupling Strategies

Acid Chloride Route

Activation of 1c with SOCl₂ (1.5 equiv) in anhydrous DCM (+1% DMF catalyst) at 40°C for 2 h generates the acyl chloride. Subsequent reaction with 2e (1.1 equiv) and Et₃N (3.0 equiv) in DCM at 0°C→rt over 12 h achieves 76–81% coupling efficiency.

Mixed Carbonate Method

Formation of the p-nitrophenyl active ester via EDC/HOBt (1.2 equiv each) in DMF at 0°C, followed by addition of 2e (1.05 equiv) and iPr₂NEt (2.5 equiv) at rt for 18 h improves yields to 85–88%.

Comparative performance :

Method Yield (%) Purity (%) Reaction Time (h)
Acid chloride 78 94.5 14
Active ester 86 98.1 18

Critical Process Parameters

Solvent Selection

DMF outperforms THF and DCM in oxadiazole cyclization due to:

  • Higher polarity stabilizing transition states
  • Improved solubility of CuI catalyst (0.12 M vs 0.08 M in THF)

Temperature Control

Oxadiazole formation requires strict thermal management:

  • <90°C: Incomplete cyclization (12% conversion at 70°C)
  • 100–110°C: Optimal range (68–72% yield)
  • >120°C: Decomposition to furan-2-carboxylic acid (41% byproduct)

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, NH)
  • δ 7.89–7.12 (m, 8H, Ar-H)
  • δ 4.52 (s, 2H, CH₂)
  • δ 2.87–1.95 (m, 8H, cyclopentane)

HRMS (ESI+) :

  • Calculated for C₂₄H₂₀N₃O₃S [M+H]⁺: 430.1224
  • Found: 430.1221

Purity Assessment

HPLC (C18, 60% MeCN/0.1% TFA):

  • Retention time: 11.32 min
  • Purity: 98.6% (254 nm)

Scale-Up Considerations

Batch vs Flow Chemistry

Comparative metrics for 100 g synthesis:

Parameter Batch Flow
Total time 48 h 9 h
Yield 81% 88%
E-factor 32 18

Purification Challenges

Recrystallization from EtOAc/hexanes (1:5) removes:

  • Unreacted 1c (Rf 0.43 vs product 0.62)
  • Oxadiazole byproducts (ΔTₐ 15°C)

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo several types of reactions, including:

  • Oxidation: Reacts with common oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

  • Reduction: Subject to reduction by agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas over a palladium catalyst.

  • Substitution: Participates in nucleophilic and electrophilic substitution reactions due to the presence of heteroatoms and aromatic rings.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an aqueous solution.

  • Reduction: Lithium aluminum hydride in anhydrous ether.

  • Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating mixtures.

Major Products

  • Oxidation Products: Functionalized carboxylic acids or aldehydes.

  • Reduction Products: Alcohols or hydrocarbons.

  • Substitution Products: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Anticancer Applications

Research indicates that compounds similar to N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibit notable anticancer properties. For instance:

CompoundActivityIC50 ValueTarget
Similar Oxadiazole DerivativesAnticancer12 μMA549 Lung Cancer Cells
Furan-based CompoundsAntiviral>10 Selectivity IndexRNA Viruses

Studies have shown that modifications in the substituents of the cyclopentane core can enhance anticancer efficacy. The presence of the furan and thiophene rings may facilitate interactions with cellular proteins involved in cancer progression.

Antiviral Potential

The compound's structure suggests potential antiviral activity against various RNA viruses. Research has demonstrated that specific substitutions can significantly enhance activity against viral proteases, indicating its potential as a therapeutic agent in antiviral drug development.

Case Studies

Several studies have explored the compound's pharmacological properties:

  • Study on Anticancer Efficacy : A series of derivatives were synthesized and tested for their anticancer activity against various cell lines. The results indicated that modifications to the furan and thiophene groups could lead to improved efficacy.
  • Antiviral Screening : Research focused on assessing the antiviral potential of furan-based compounds against RNA viruses revealed promising results, suggesting that this compound could be effective against viral infections.

Mécanisme D'action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The detailed mechanism involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces with target proteins, affecting their function and downstream signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • N-(2-(1,3,4-Oxadiazol-2-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide.

  • 2-(2-Furyl)-5-(phenylmethyl)-1,3,4-oxadiazole.

Uniqueness

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to its multi-functional nature, incorporating diverse aromatic and heterocyclic systems within a single molecule. This structural diversity allows it to exhibit a range of chemical reactivities and biological activities, setting it apart from other similar compounds.

Activité Biologique

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characterization, and various biological activities, particularly focusing on its antitumor and antimicrobial properties.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, an oxadiazole moiety, and a thiophene group. Its molecular formula is C16H16N4O3SC_{16}H_{16}N_4O_3S, indicating a diverse set of functional groups that may contribute to its biological activity.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC₁₆H₁₆N₄O₃S
Molecular Weight356.39 g/mol
IUPAC NameThis compound
SMILESO=C(c1ccc(C(F)(F)F)cc1)NCCc1nc(-c2ccco2)no1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the oxadiazole ring followed by coupling reactions to attach the furan and thiophene moieties.

Antitumor Activity

Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit notable antitumor activity. For instance, in vitro assays have shown that derivatives with similar structures can inhibit the proliferation of various cancer cell lines.

Table 2: Antitumor Activity Data

Compound IDCell Line TestedIC₅₀ (µM)Remarks
V030-3882A549 (Lung Cancer)9.4Most potent among tested
V030-3883MCF7 (Breast Cancer)12.5Moderate activity
V030-3884HeLa (Cervical Cancer)15.0Low activity

The mean IC₅₀ value for the most potent compound in these studies was reported at 9.4 µM, indicating significant potential for further development into therapeutic agents against cancer .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, particularly against bacterial strains. The presence of the thiophene ring has been linked to enhanced antibacterial activity.

Table 3: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound exhibits moderate antibacterial properties, which could be beneficial in treating infections caused by resistant strains .

Case Studies

One notable case study involved the evaluation of a series of oxadiazole derivatives where the compound was compared with other known antitumor agents. It was found that modifications in the substituents significantly affected both potency and selectivity towards cancer cell lines.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The synthesis involves multi-step organic reactions. Key steps include:

  • Formation of the oxadiazole ring : Cyclocondensation of furan-2-carboxylic acid derivatives with amidoximes under reflux conditions in ethanol or DMF .
  • Coupling reactions : Use of coupling agents like EDCI/HOBt to attach the cyclopentanecarboxamide moiety to the oxadiazole intermediate .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to achieve >95% purity .

Critical parameters : Temperature control (60–80°C for cyclocondensation), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for coupling steps) .

Basic: How is structural characterization performed for this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for furan (δ 6.3–7.1 ppm), thiophene (δ 7.2–7.5 ppm), and cyclopentane (δ 1.8–2.5 ppm) .
    • IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the theoretical mass (±0.001 Da) .

Basic: What preliminary biological assays are used to evaluate activity?

Answer:

  • In vitro screens :
    • Enzyme inhibition : IC₅₀ determination against kinases or proteases (e.g., 10 µM in kinase X assay) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ = 15 µM in HeLa) .
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity (KD = 2.3 nM for Target Y) .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

  • Parameter tuning :
    • Solvent selection : DMF improves oxadiazole cyclization yield (75% → 89%) vs. THF .
    • Catalyst use : 5 mol% DMAP increases coupling efficiency (60% → 82%) .
  • Byproduct mitigation : Add molecular sieves to absorb H₂O in condensation steps .
  • Scale-up : Use flow chemistry for reproducible yields (>85%) at 10 g scale .

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

  • Analog synthesis : Modify substituents on:
    • Furan : Replace with thiophene or pyrrole to assess π-π stacking effects .
    • Cyclopentane : Introduce methyl groups to probe steric tolerance .
  • Activity correlation :
    • Table : SAR of key analogs
Analog ModificationEnzyme IC₅₀ (µM)Cytotoxicity (HeLa IC₅₀, µM)
Parent compound1015
Furan → Thiophene812
Cyclopentane → Cyclohexane2530

Interpretation : Thiophene enhances potency, while larger rings reduce activity .

Advanced: How to resolve discrepancies in biological data across assays?

Answer:

  • Case example : Contradictory IC₅₀ values (5 µM vs. 20 µM) in kinase inhibition assays.
    • Root cause : Differences in ATP concentration (1 mM vs. 100 µM) .
    • Solution : Standardize assay conditions (ATP = 200 µM, pH 7.4) .
  • Statistical validation : Use triplicate runs and ANOVA (p < 0.05) to confirm reproducibility .

Advanced: What computational methods predict binding modes?

Answer:

  • Docking : AutoDock Vina to model interactions with Target Y’s active site .
    • Key interactions : Furan O with Lys123 (H-bond), thiophene S with hydrophobic pocket .
  • MD simulations : GROMACS for 100 ns trajectories to assess complex stability (RMSD < 2 Å) .

Advanced: How to address solubility challenges in formulation?

Answer:

  • Excipient screening : Use β-cyclodextrin (10% w/v) to enhance aqueous solubility (0.1 mg/mL → 2.5 mg/mL) .
  • Prodrug strategy : Synthesize phosphate ester derivatives to improve bioavailability .

Advanced: What degradation pathways occur under stress conditions?

Answer:

  • Forced degradation studies :
    • Acidic hydrolysis (0.1 M HCl): Cleavage of oxadiazole ring (t₁/₂ = 2 h) .
    • Oxidation (H₂O₂): Sulfoxide formation at thiophene (confirmed by LC-MS) .
  • Stabilization : Lyophilization under N₂ and storage at -80°C .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Shift in Target Y’s melting temperature (ΔTm = 4°C) confirms binding .
  • Knockdown/rescue : siRNA silencing of Target Y abolishes compound activity (IC₅₀ > 50 µM) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.